REACTION_CXSMILES
|
O[CH:2](O)[C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]2)=[O:4].[CH3:17][C:18]([CH3:28])([NH2:27])[CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[BH4-].[Na+].C(O)(=O)C>C(O)C.CN(C)C=O>[OH:4][CH:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]2)[CH2:2][NH:27][C:18]([CH3:28])([CH3:17])[CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3|
|
Name
|
3,4-dihydro-6-(alpha,alpha-dihydroxy-acetyl)-quinolin-2-(1H)-one
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C=1C=C2CCC(NC2=CC1)=O)O
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
CC(CCC1=CC=CC=C1)(N)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The residue of the organic phase is purified by column chromatography on silica gel (CHCl3 /MeOH 93/7)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC(CNC(CCC1=CC=CC=C1)(C)C)C=1C=C2CCC(NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |